molecular formula C20H14ClFN4O5 B4290065 N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamide

N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamide

Cat. No.: B4290065
M. Wt: 444.8 g/mol
InChI Key: AAKQHQXTEIFKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamide, commonly known as CFTRinh-172, is a chemical compound that has been widely used in scientific research for its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating fluid and electrolyte transport across epithelial cells. CFTRinh-172 has been shown to be a potent inhibitor of CFTR function and has been used in many studies to investigate the physiological and biochemical effects of CFTR inhibition.

Mechanism of Action

N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamideinh-172 works by binding to a specific site on the N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamide protein and blocking chloride ion transport through the channel. This inhibition results in a decrease in fluid and electrolyte transport across epithelial cells, which can have various physiological effects depending on the tissue or organ being studied. N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamideinh-172 has been shown to be a highly specific inhibitor of this compound function, and its mechanism of action has been well characterized in many studies.
Biochemical and physiological effects:
N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamideinh-172 has been shown to have a variety of biochemical and physiological effects depending on the tissue or organ being studied. For example, N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamideinh-172 has been shown to inhibit this compound-mediated chloride secretion in airway epithelial cells, which can have implications for the treatment of cystic fibrosis and other respiratory diseases. N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamideinh-172 has also been shown to inhibit this compound-mediated bicarbonate secretion in pancreatic cells, which can have implications for the treatment of pancreatic diseases.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamideinh-172 has several advantages as a research tool, including its high potency and specificity for N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamide inhibition, its well-characterized mechanism of action, and its ability to be used in a variety of tissues and organs. However, there are also some limitations to the use of N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamideinh-172 in lab experiments. For example, N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamideinh-172 can be toxic at high concentrations, which can limit its use in some studies. Additionally, N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamideinh-172 may have off-target effects that could confound experimental results.

Future Directions

There are many potential future directions for research involving N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamideinh-172. Some possible areas of investigation include the development of new N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamide inhibitors that are more potent or specific than N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamideinh-172, the use of N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamideinh-172 in combination with other drugs to treat cystic fibrosis and other diseases, and the investigation of the role of this compound in other tissues and organs. Additionally, the development of new techniques for delivering this compound inhibitors to specific tissues or cells could open up new avenues for research and treatment.

Scientific Research Applications

N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamideinh-172 has been widely used in scientific research to investigate the role of N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamide in various physiological and pathological conditions. For example, N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamideinh-172 has been used to study the role of this compound in airway epithelial cells, intestinal cells, and pancreatic cells. N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamideinh-172 has also been used to investigate the role of this compound in cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(3-fluoro-4-methylanilino)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O5/c1-11-5-6-15(10-16(11)22)23-19-17(25(28)29)7-12(8-18(19)26(30)31)20(27)24-14-4-2-3-13(21)9-14/h2-10,23H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKQHQXTEIFKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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